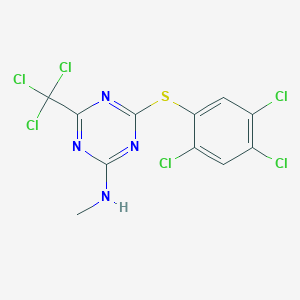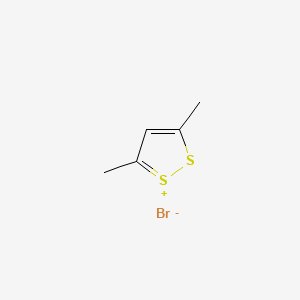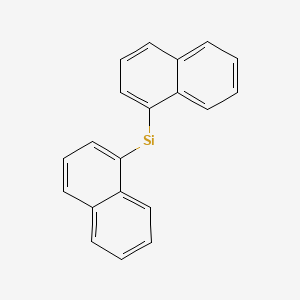
Bis(1-Naphtyl)silan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1-Naphtyl)silan is an organosilicon compound characterized by the presence of two 1-naphthyl groups attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
Bis(1-Naphtyl)silan can be synthesized through several methods. One common approach involves the reaction of 1-naphthylmagnesium bromide with silicon tetrachloride. The reaction typically proceeds under anhydrous conditions and requires a suitable solvent such as tetrahydrofuran (THF). The reaction can be represented as follows:
2C10H7MgBr+SiCl4→(C10H7)2SiCl2+2MgBrCl
The resulting dichloride can then be further reduced to this compound using a reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Bis(1-Naphtyl)silan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can yield silanes with different substituents.
Substitution: Halogenation and other substitution reactions can modify the naphthyl groups or the silicon center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
Bis(1-Naphtyl)silan has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials with unique properties.
作用機序
The mechanism by which Bis(1-Naphtyl)silan exerts its effects depends on the specific application. In chemical reactions, the silicon center can act as a nucleophile or electrophile, facilitating various transformations. The naphthyl groups can also participate in π-π interactions, influencing the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
Bis(1-naphthylimino)acenaphthene: Known for its redox properties and applications in coordination chemistry.
1-Naphthyl-L-alanine: An amino acid derivative with distinct biological activities.
Uniqueness
Bis(1-Naphtyl)silan is unique due to its combination of silicon and naphthyl groups, which imparts specific chemical and physical properties
特性
分子式 |
C20H14Si |
|---|---|
分子量 |
282.4 g/mol |
InChI |
InChI=1S/C20H14Si/c1-3-11-17-15(7-1)9-5-13-19(17)21-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H |
InChIキー |
RNVPYUHOBSBKSV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2[Si]C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14698140.png)
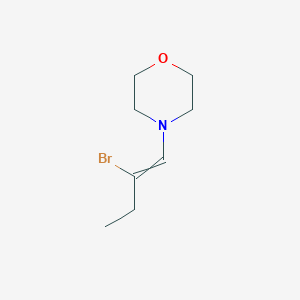
![2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B14698146.png)
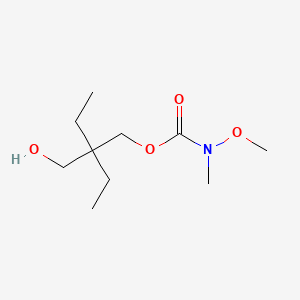

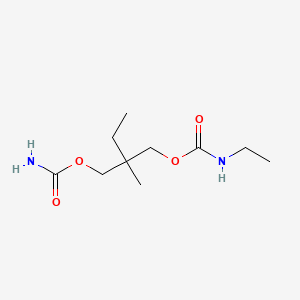
![Acenaphtho[5,6-cd]pyran-1,3-dione](/img/structure/B14698163.png)
![Diethyl [1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14698168.png)
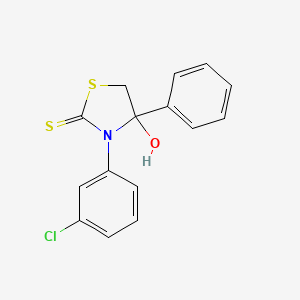
![1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14698184.png)

![Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester](/img/structure/B14698193.png)
